Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design.
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate” are currently unknown .
Mode of Action
It’s known that the compound can be used for further selective derivation on the azetidine and cyclobutane rings , which suggests it may interact with its targets through these functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrogen atom and a suitable leaving group can undergo intramolecular cyclization to form the spirocyclic structure.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the spirocyclic intermediate with a chlorosulfonylating agent, such as chlorosulfonic acid or a chlorosulfonyl chloride derivative, under controlled conditions.
Protection of the Carboxylate Group: The carboxylate group can be protected using a tert-butyl protecting group. This is typically achieved through esterification with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chlorosulfonyl group to a sulfonamide.
Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Reaction conditions typically involve the use of a base to facilitate the substitution.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under appropriate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while reduction can produce a sulfonamide or amine derivative.
Scientific Research Applications
Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design. It can be used to develop novel pharmaceuticals with improved pharmacokinetic properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological targets and pathways.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the chlorosulfonyl group.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound contains a hydroxy group instead of a chlorosulfonyl group.
Uniqueness
Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the specific position of the chlorosulfonyl group, which can influence its reactivity and interactions with other molecules. The spirocyclic structure provides a rigid and conformationally restricted framework, which can be advantageous in various applications.
Properties
IUPAC Name |
tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4S/c1-10(2,3)17-9(14)13-6-11(7-13)5-4-8(11)18(12,15)16/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYPNMHNGHOUQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377036-38-7 |
Source
|
Record name | tert-butyl 5-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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